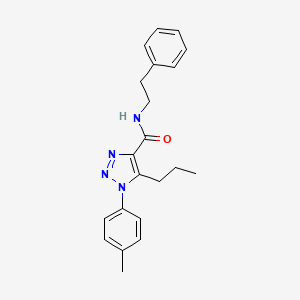

![molecular formula C23H28N4O5S2 B4629084 ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)

ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole derivatives involves multi-step chemical reactions, starting from basic thiophene compounds and employing techniques like diazotization, treatment with sodium azide, and subsequent reactions to introduce the desired functional groups (Pokhodylo et al., 2009). This process is indicative of the complexity and precision required in synthesizing such molecules, which could be extrapolated to the synthesis of the specific compound .

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various thiazole and triazole derivatives, relies heavily on spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques provide insight into the arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to a comprehensive understanding of its structure (Şahin et al., 2014).

Chemical Reactions and Properties

The compound's reactivity and interaction with various reagents reveal its chemical properties and potential for further modification. For example, the synthesis of related compounds involves reactions with bromo acetophenone and ethyl bromoacetate, highlighting the versatility and reactivity of the thiazole and triazole cores within these molecules (Sancak et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The crystalline structure, determined through X-ray diffraction, provides detailed information on the molecular geometry and intermolecular interactions (Prasanth et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for the practical application of the compound. Studies on related molecules, such as their reactions to form new derivatives and their antimicrobial activities, provide insight into the chemical behavior and potential utility of these compounds (Albreht et al., 2009).

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Novel thiophene derivatives, including structures similar to ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, have shown significant antiproliferative activity. These compounds have been tested for their efficacy against cancer cell lines, indicating their potential in cancer research. Compounds from related synthetic series exhibited remarkable activity against breast cancer and colon cancer cell lines, showcasing their application in developing new therapeutic agents (Ghorab et al., 2013).

Synthesis and Bioactivity

The synthesis of derivatives incorporating the ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate scaffold and their subsequent bioactivity evaluation, especially in the context of antimicrobial activities, provides a platform for the development of new bioactive compounds. These studies involve the reaction of key intermediates with various agents to produce compounds with potential bioactivity, further illustrating the synthetic utility and application of these compounds in medicinal chemistry (Spoorthy et al., 2021).

Novel Heterocyclic Compounds Synthesis

Ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate serves as a precursor in the synthesis of novel heterocyclic compounds, demonstrating its utility in generating new structures with potential pharmacological applications. The ability to create diverse heterocyclic compounds from this single precursor highlights its importance in drug discovery and development (Westerlund, 1980).

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5S2/c1-7-27-20(15-9-16(30-5)11-17(10-15)31-6)25-26-23(27)33-12-18(28)24-21-19(22(29)32-8-2)13(3)14(4)34-21/h9-11H,7-8,12H2,1-6H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYBRCCSFNHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)

![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)

![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)

![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)

![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)

![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)

![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)

![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)